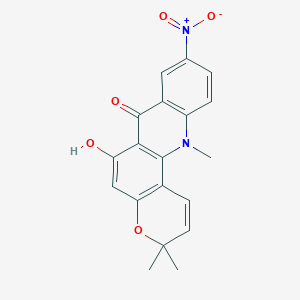

9-Nitronoracronycine

Description

Structure

3D Structure

Properties

CAS No. |

121112-48-9 |

|---|---|

Molecular Formula |

C19H16N2O5 |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

6-hydroxy-3,3,12-trimethyl-9-nitropyrano[2,3-c]acridin-7-one |

InChI |

InChI=1S/C19H16N2O5/c1-19(2)7-6-11-15(26-19)9-14(22)16-17(11)20(3)13-5-4-10(21(24)25)8-12(13)18(16)23/h4-9,22H,1-3H3 |

InChI Key |

SQRCJAXHTPUPCH-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C)O)C |

Other CAS No. |

121112-48-9 |

Synonyms |

9-nitronoracronycine |

Origin of Product |

United States |

Synthetic Methodologies for 9 Nitronoracronycine and Its Isomers

Established Synthetic Pathways for 9-Nitronoracronycine

The preparation of this compound typically involves constructing the acridone (B373769) nucleus followed by the introduction of the nitro group and the characteristic prenyl side chain.

Synthesis from 1,3-Dihydroxy-10-methyl-7-nitroacridone and Alkynes

One reported method for the synthesis of this compound (referred to as compound 12 in the original literature) involves the reaction of 1,3-dihydroxy-10-methyl-7-nitroacridone (compound 4) with 2-chloro-2-methyl-3-butyne. This pathway highlights a direct approach to introducing the prenyl moiety onto a pre-formed acridone core that already possesses the desired nitro substituent bioregistry.io.

Multi-Step Approaches via Ullmann Condensation of Nitro-Substituted Benzoic Acids with Dimethoxyanilines

A common strategy for the construction of the acridone nucleus, which forms the core of acronycine-type alkaloids, is the Ullmann condensation. This multi-step approach involves the reaction of conveniently nitro-substituted 2-chlorobenzoic acids with 3,5-dimethoxyaniline (B133145). This condensation yields carboxylic diphenylamines, which are crucial intermediates for the subsequent cyclization to form the acridone ring system nih.gov.

The general sequence for this approach involves:

Ullmann Condensation: Reaction of nitro-substituted 2-chlorobenzoic acids (e.g., 269-271) with 3,5-dimethoxyaniline (31) to form carboxylic diphenylamines (e.g., 272-274). nih.gov

Cyclization: The carboxylic diphenylamines are then cyclized to form the acridone derivatives. nih.gov

N-methylation and O-demethylation: Depending on the substitution pattern, N-methylation may precede or follow other steps. O-demethylation is typically performed with reagents like hydrobromic acid. nih.gov

Prenylation: Introduction of the prenyl side chain, often through Claisen rearrangement of an intermediate. nih.gov

This methodology provides a versatile route for synthesizing various acridone derivatives, including those with nitro substituents, which can then be further elaborated into nitronoracronycine isomers.

Regioselective Considerations in the Synthesis of this compound

Regioselectivity is a critical aspect in the synthesis of acronycine derivatives, as the position of substituents significantly impacts their chemical and biological properties. While specific detailed regioselective considerations for this compound are often embedded within broader acronycine synthesis discussions, the principle of controlling the substitution pattern is paramount. For instance, a regioselective synthesis of acronycine itself has been reported, involving the iodination of 1,3-dihydroxy-10-methyl-9(10H)-acridinone (14) by iodine in 85% periodic acid to yield 1,3-dihydroxy-2-iodo-10-methyl-9(10H)-acridinone (56) in 38% yield. This demonstrates the importance of directed functionalization at specific positions on the acridone core nih.gov. The challenges in applying synthetic strategies developed for 9-, 10-, and 11-nitronoracronycine to the 8-nitronoracronycine isomer further underscore the inherent regioselective challenges within this compound class nih.govnih.gov.

Synthetic Strategies for Related Nitronoracronycine Isomers

The synthesis of nitronoracronycine isomers (e.g., 8-, 10-, and 11-nitronoracronycine) often shares common synthetic principles with this compound but may require distinct starting materials or modified reaction conditions to achieve the desired nitro group placement.

Synthesis of 10-Nitronoracronycine and 11-Nitronoracronycine

The synthetic strategies leading to 10-nitronoracronycine (267) and 11-nitronoracronycine (268) are described as essentially similar to those used for this compound nih.gov. These typically involve the Ullmann condensation of appropriately nitro-substituted 2-chlorobenzoic acids with 3,5-dimethoxyaniline, followed by cyclization, N-methylation, O-demethylation, and the introduction of the prenyl side chain nih.govnih.gov.

For example, the synthesis of 10-nitronoracronycine (267) can proceed through the Ullmann condensation of a nitro-substituted 2-chlorobenzoic acid with 3,5-dimethoxyaniline, leading to a carboxylic diphenylamine (B1679370) intermediate. Subsequent cyclization, methylation, and demethylation steps yield the desired acridone precursor, which is then prenylated.

Challenges and Novel Approaches in 8-Nitronoracronycine Synthesis

The synthesis of 8-nitronoracronycine (9) presents unique challenges, as the synthetic strategies successfully applied to 9-, 10-, and 11-nitronoracronycine could not be directly adapted nih.govnih.gov. A novel approach for the preparation of 8-nitronoracronycine involved a fusion reaction between methyl 2-amino-6-nitrobenzoate (2) and phloroglucinol (B13840) (3) nih.gov.

This specific methodology for 8-nitronoracronycine proceeds as follows:

Fusion Reaction: Fusion of methyl 2-amino-6-nitrobenzoate and phloroglucinol to yield 1,3-dihydroxy-8-nitro-9(10H)-acridinone (6). nih.gov

Subsequent Modifications: This intermediate then undergoes sequential methylation, demethylation, and reaction with 2-chloro-2-methyl-3-butyne to afford the target 8-nitronoracronycine. nih.gov

This distinct synthetic route underscores the regiochemical difficulties associated with introducing the nitro group at the 8-position of the acridone core and highlights the need for specialized approaches when conventional methods are not applicable.

Preclinical Biological Activity Evaluation

In Vitro Cytotoxicity and Cytostatic Activity Profiling

The in vitro biological activity of 9-Nitronoracronycine has been primarily assessed through its cytotoxic and cytostatic effects on various cellular models, including transplantation tumor leukemia P388 models.

Assessment in Transplantation Tumor Leukemia P388 Models

In screening tests conducted with the transplantation tumor leukemia P388 model, this compound (compound 12) demonstrated cytotoxic activity. This was a notable finding, as certain related compounds, specifically 1,3-dihydroxy-10-methyl-7-nitroacridone (compound 4) and 1-methoxy-10-methyl-7-nitroacridone (compound 14), were found to be inactive in these same screening tests. The observation of cytotoxicity for this compound in the P388 leukemia model highlights its specific activity within this preclinical context. nih.gov

Comparative Cytotoxicity with Precursors and Related Acridone (B373769) Derivatives

A comparative analysis of cytotoxicity revealed distinct differences in activity among this compound and its related acridone derivatives. While 1,3-dihydroxy-10-methyl-7-nitroacridone (compound 4) and 1-methoxy-10-methyl-7-nitroacridone (compound 14) exhibited no activity in the P388 leukemia screening, this compound (compound 12) and 3-methoxy-10-methyl-7-nitroacridone (compound 15) both displayed cytotoxic effects. nih.gov This suggests that the specific structural features of this compound, particularly the nitro group at the 9-position and the noracronycine (B83189) core, contribute to its observed cytotoxicity, differentiating it from its inactive precursors.

Table 1: Comparative Cytotoxicity in P388 Leukemia Model

| Compound Name | Compound Number (as per source) | Activity in P388 Leukemia Model |

| This compound | 12 | Cytotoxic |

| 1,3-dihydroxy-10-methyl-7-nitroacridone | 4 | Inactive |

| 1-methoxy-10-methyl-7-nitroacridone | 14 | Inactive |

| 3-methoxy-10-methyl-7-nitroacridone | 15 | Cytotoxic |

Concentration-Dependent Cytotoxicity Observations

The cytotoxic effects observed for this compound (compound 12) in the P388 leukemia model were noted to occur at "higher doses." nih.gov This indicates a concentration-dependent relationship, where the compound's ability to induce cytotoxicity is more pronounced as its concentration increases. This observation is typical for many biologically active compounds, where a certain threshold concentration is required to elicit a measurable effect.

General Antitumor Activity Potential in Preclinical Models

This compound has been classified as an antineoplastic agent, indicating its potential in inhibiting the growth and spread of tumors. nih.gov Its demonstrated cytostatic action further supports its consideration as a compound with general antitumor activity potential within preclinical evaluation frameworks. The observed cytotoxicity in the P388 leukemia model serves as a foundational indication of its possible broader utility against other cancer types, although further specific studies beyond this model would be required to fully characterize its spectrum of antitumor activity. nih.gov

Structure Activity Relationship Sar Studies of 9 Nitronoracronycine and Analogues

Methodologies for SAR Elucidation in Acridone (B373769) Derivatives

The elucidation of structure-activity relationships in acridone derivatives typically involves a multi-faceted approach encompassing chemical synthesis, rigorous structural characterization, and comprehensive biological evaluation. This systematic methodology allows researchers to correlate specific structural changes with observed biological effects.

The design of acridone analogues is a critical first step, often guided by insights from existing active compounds or computational modeling. The synthesis of these compounds frequently employs multi-step processes, with traditional methods like the Ullmann synthesis being common for constructing the acridone ring system. Other strategies include N-alkylation, nucleophilic substitutions, and amidation reactions to introduce various side chains and substituents. Comprehensive spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy, are employed to confirm the molecular structures of the newly synthesized compounds.

Biological evaluation is paramount to defining the structural determinants of activity. Acridone derivatives are assessed for a range of activities, including antiproliferative effects against various cancer cell lines, DNA binding affinity, and inhibition of key enzymes such as topoisomerases and microtubule affinity-regulating kinase 4 (MARK4). Cell viability assays, often using methods like the MTT assay, are commonly used to determine half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values. Molecular modeling and virtual screening studies are also utilized to understand the binding interactions of these derivatives with their molecular targets, providing insights into their mechanisms of action and guiding further optimization.

Impact of Nitro Group Position on Biological Activity

The presence and position of a nitro group (-NO₂) on the acridone ring significantly influence the biological activity of these compounds. The nitro group is an electron-withdrawing group that can enhance the intercalation of acridone derivatives into DNA, contributing to their cytotoxic effects on cancer cells.

Influence of Acridone Backbone Modifications on Cytostatic Efficacy

The inherent planar structure of the acridone backbone is fundamental to its biological activity, particularly its ability to intercalate between DNA base pairs, thereby inhibiting DNA replication and other DNA-related enzymes such as topoisomerases and telomerases. Modifications to this backbone, including substitutions at the nitrogen atom (N10) and other positions, profoundly affect cytostatic efficacy.

For example, selective substitutions at the nitrogen atom of 2-methylacridone derivatives have been explored to develop potent MARK4 inhibitors. The introduction of different side chains, such as piperazine (B1678402) or tryptophan moieties, can lead to varied cytotoxic profiles. Tryptophan derivatives have demonstrated significant cytotoxicity against cancer cell lines like HeLa and U87MG, with IC50 values ranging from 2.13 to 4.22 µM, whereas piperazine derivatives were found to be less cytotoxic. The orientation and spatial topology of substituents, particularly at the R3 position, also make substantial contributions to the bioactivity, providing valuable information for the development of drug candidates.

Comparative SAR Analysis Across Nitronoracronycine Isomers

Comparative SAR analysis of nitronoracronycine isomers highlights the sensitivity of biological activity to the position of the nitro group and other substituents on the acridone scaffold. Research on 9-nitronoracronycine (compound 12 in some studies) has provided insights into its cytostatic action.

For instance, this compound (12) and 3-methoxy-10-methyl-7-nitroacridone (15) have shown cytotoxicity at higher doses in screening tests against transplantation tumor leukemia P 388. In contrast, related compounds such as 1,3-dihydroxy-10-methyl-7-nitroacridone (4) and 1-methoxy-10-methyl-7-nitroacridone (14) were found to be inactive in these same tests. Other studies have also reported the synthesis of different nitronoracronycine isomers, such as 11- and 10-nitronoracronycine, further emphasizing the importance of nitro group placement on the noracronycine (B83189) scaffold for biological activity.

The following table summarizes the comparative cytostatic activity of this compound and related compounds against leukemia P 388:

| Compound | Activity against Leukemia P 388 | Citation |

| This compound (12) | Cytotoxic (higher doses) | |

| 3-methoxy-10-methyl-7-nitroacridone (15) | Cytotoxic (higher doses) | |

| 1,3-dihydroxy-10-methyl-7-nitroacridone (4) | Inactive | |

| 1-methoxy-10-methyl-7-nitroacridone (14) | Inactive |

Derivatization Strategies and Their Effects on Biological Activity

Common derivatization approaches include N-alkylation, nucleophilic substitution reactions, and amidation. For example, the amidation of acridone acetic acid with groups like piperazine or tryptophan methyl ester, followed by further derivatization with amines, has yielded new acridone derivatives with varying biological activities. The introduction of specific groups can influence interactions with molecular targets. For instance, in some acridone derivatives, the acridone backbone forms hydrogen bonds with key amino acids, while substituted groups interact with specific motifs in the binding site, affecting their inhibitory activity. The structural modification of the acridine (B1665455) ring is a primary strategy to improve its properties, and the introduction of pharmacophores like N-acylhydrazones can lead to high potential activities.

Mechanistic Investigations of Biological Action

Elucidation of Cellular Responses Induced by 9-Nitronoracronycine

The cellular response to this compound is primarily characterized by the induction of cytostasis, a state of cellular growth arrest. This effect is a hallmark of many DNA-interacting agents and enzyme inhibitors, suggesting that this compound may engage with fundamental cellular processes to halt proliferation.

The cytostatic effect of this compound is likely a consequence of its interaction with critical cellular components, leading to the activation of cell cycle checkpoints. When a cell detects DNA damage or interference with essential enzymes, it can trigger a temporary halt in the cell cycle to allow for repair. If the damage is too severe, the cell may be directed towards apoptosis, or programmed cell death. In the context of this compound, the induction of cytostasis suggests an initial cellular strategy to cope with the compound's effects. The presence of the nitro functional group is known to be a key factor in the biological activity of many compounds, often enhancing their interactions with biological macromolecules. nih.govresearchgate.netnih.gov

Hypothesized Molecular Targets and Pathways (based on parent acronycine and related acridines)

Given the limited direct research on this compound, its molecular targets and pathways are largely hypothesized based on the extensive studies of acronycine and the broader class of acridine-based compounds. These molecules are well-known for their interactions with DNA and their ability to inhibit key enzymes involved in DNA metabolism.

A primary hypothesized mechanism of action for this compound is its interaction with DNA. Acridine (B1665455) derivatives, characterized by their planar aromatic ring systems, are classic DNA intercalating agents. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction can lead to a distortion of the DNA structure, interfering with processes such as replication and transcription.

Studies on nitro-9-aminoacridine derivatives have demonstrated their ability to bind to DNA, with the position of the nitro group influencing the nature of this interaction. nih.gov It is therefore highly probable that this compound also functions as a DNA intercalator. The electron-withdrawing nature of the nitro group could potentially modulate the electronic properties of the acridine core, thereby influencing its binding affinity and specificity for certain DNA sequences.

Table 1: Comparison of DNA Intercalation Characteristics of Acridine Derivatives

| Feature | Acridine | Proflavine | 9-Aminoacridine | Hypothesized for this compound |

| Structure | Tricyclic aromatic | 3,6-diaminoacridine | 9-amino substituted acridine | Nitro-substituted noracronycine (B83189) |

| Binding Mode | Intercalation | Intercalation | Intercalation | Intercalation |

| Effect on DNA | Unwinding, Lengthening | Unwinding, Lengthening | Unwinding, Lengthening | Expected unwinding and lengthening |

| Consequence | Inhibition of replication and transcription | Inhibition of replication and transcription | Inhibition of replication and transcription | Potent inhibition of replication and transcription |

This table is a representation of known characteristics of acridine derivatives and hypothesized properties of this compound based on its structure.

Another significant molecular target for acridine-based compounds is the family of topoisomerase enzymes. Topoisomerases are crucial for resolving topological challenges in DNA that arise during replication, transcription, and recombination. By cutting and religating the DNA backbone, they manage DNA supercoiling and tangling.

There are two main types of topoisomerases: Type I, which creates single-strand breaks, and Type II, which creates double-strand breaks. Many anticancer drugs function by inhibiting these enzymes. Acridine derivatives have been shown to act as topoisomerase inhibitors. They can either prevent the enzyme from binding to DNA or trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of DNA strand breaks and ultimately, cell death.

Given that the parent compound acronycine and other acridine derivatives exhibit topoisomerase inhibitory activity, it is a strong possibility that this compound also shares this property. The specific profile of inhibition, whether it targets Topoisomerase I, Topoisomerase II, or both, would require dedicated enzymatic assays for confirmation. The presence of the nitro group could again play a role in the potency and specificity of this inhibition.

Table 2: Topoisomerase Inhibition by Acridine and Related Compounds

| Compound Class | Target Enzyme(s) | Mechanism of Inhibition |

| Acridines | Topoisomerase I & II | Stabilization of the enzyme-DNA cleavage complex |

| Camptothecins | Topoisomerase I | Stabilization of the enzyme-DNA cleavage complex |

| Etoposide | Topoisomerase II | Stabilization of the enzyme-DNA cleavage complex |

| Hypothesized for this compound | Topoisomerase I and/or II | Likely stabilization of the enzyme-DNA cleavage complex |

This table provides a comparative overview of topoisomerase inhibition by different classes of compounds and the hypothesized action of this compound.

Computational Approaches in 9 Nitronoracronycine Research

Molecular Modeling for Structural and Mechanistic Insights

Molecular modeling techniques are indispensable for elucidating the three-dimensional structures and interaction mechanisms of compounds like 9-nitronoracronycine. These methods allow researchers to gain atomic-level insights into how a molecule's structure dictates its properties and biological function.

For acronycine derivatives, computational studies have utilized Density Functional Theory (DFT) and molecular mechanics (MM+) to analyze their geometric and electronic structures wikipedia.org. DFT calculations, for instance, have been applied to acridone-1,2,3-triazole derivatives to optimize molecular geometries and investigate electronic properties such as frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps nih.gov. These insights are crucial for understanding reactivity and potential interaction sites within biological systems.

Molecular docking, a key molecular modeling technique, predicts the preferred orientation of a ligand (like this compound) when bound to a receptor, forming a stable complex metabolomicsworkbench.orgmetabolomicsworkbench.org. Although specific molecular docking studies for this compound were not detailed, such approaches are routinely used for acridone (B373769) alkaloids and their derivatives to predict binding affinities and modes with target proteins, such as DNA, given the known DNA-intercalating properties of acronycine and its derivatives nih.govnih.gov. Understanding these interactions at a molecular level is fundamental for designing compounds with improved efficacy and selectivity.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools that establish mathematical relationships between the chemical structure of compounds and their observed biological activities. These relationships enable the prediction of the activity of new, untested compounds and provide guidance for rational drug design mitoproteome.org.

QSAR studies have been successfully applied to a series of benzo[b]acronycine derivatives, including those with antitumor activity, utilizing DFT, MM+, and statistical methods wikipedia.org. For these derivatives, key independent factors significantly contributing to their antitumor activities were identified. These factors include:

The energy difference (ΔεL-H) between the lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO). This descriptor is indicative of a molecule's chemical reactivity and stability.

The net charges of specific atoms, such as the nitrogen atom N11 and the first atom of substituent R2. These charges influence electrostatic interactions with biological targets.

The hydrophobic parameter (log P1) of substituent R1, which reflects the compound's lipophilicity and its ability to cross biological membranes or interact with hydrophobic pockets of proteins wikipedia.org.

The QSAR model developed for these acronycine derivatives demonstrated good predictability, with a fitting correlation coefficient (r²) of 0.865 and a cross-validation coefficient (q²) of 0.721 wikipedia.org. This indicates a robust model capable of estimating the antitumor activity of similar compounds. For this compound specifically, structure-activity relationships have been discussed in the context of its cytostatic action, highlighting the importance of its structural features for biological effects.

Table 1: Key Descriptors in QSAR Studies of Benzo[b]acronycine Derivatives

| Descriptor | Relevance to Antitumor Activity |

| ΔεL-H (HOMO-LUMO Energy Gap) | Indicates chemical reactivity and stability. wikipedia.org |

| Net Charge of N11 | Influences electrostatic interactions with biological targets. wikipedia.org |

| Net Charge of First Atom of Substituent R2 | Influences electrostatic interactions with biological targets. wikipedia.org |

| log P1 (Hydrophobic Parameter of Substituent R1) | Reflects lipophilicity, crucial for membrane permeability and hydrophobic interactions. wikipedia.org |

Table 2: Statistical Parameters of a QSAR Model for Benzo[b]acronycine Derivatives

| Parameter | Value | Interpretation |

| Fitting Correlation (r²) | 0.865 | Indicates how well the model fits the training data. wikipedia.org |

| Cross-Validation (q²) | 0.721 | Measures the predictive power of the model for new data. wikipedia.org |

In Silico Prediction of Biological Activity and Optimization Strategies

In silico prediction methods extend the utility of computational approaches beyond understanding existing compounds to forecasting the activities of novel molecules and guiding their optimization. Based on established QSAR equations, the antitumor activity of unknown compounds can be estimated, facilitating the theoretical design of new derivatives with potentially higher activities wikipedia.org.

Beyond QSAR, various in silico tools are employed for comprehensive biological activity prediction and optimization:

Prediction of Activity Spectra for Substances (PASS) : Tools like PASS predict a compound's entire spectrum of biological activities (e.g., pharmacological effects, mechanisms of action, toxicity) based on its structural formula. This allows for a broad assessment of this compound's potential therapeutic applications and possible side effects.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) : Predicting ADMET properties in silico is crucial for assessing a drug candidate's pharmacokinetic profile and reducing the risk of failure in later development stages. For this compound, such predictions would evaluate its oral bioavailability, metabolic stability, and potential for adverse effects, guiding structural modifications to improve drug-likeness.

Molecular Docking and Dynamics : As mentioned, molecular docking can predict binding modes and affinities to specific targets. Coupled with molecular dynamics simulations, it can provide insights into the stability of ligand-protein complexes and the dynamic behavior of the compound within a biological environment metabolomicsworkbench.org. This is vital for optimizing the compound's interaction with its intended target.

The integration of these computational strategies allows for a rational and efficient approach to drug discovery. By leveraging molecular modeling, QSAR, and in silico prediction, researchers can prioritize the synthesis and experimental testing of promising this compound derivatives, thereby accelerating the development of more potent and selective antitumor agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.